![molecular formula C16H20N2O2 B7585624 Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7585624.png)
Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone is a synthetic compound that belongs to the class of indolizinone derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant activity, which may protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone is its potential as a lead compound for the development of new drugs. Its activity against cancer cells and anti-inflammatory properties make it a promising candidate for further study. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone. One direction is to investigate its potential as a lead compound for the development of new drugs for cancer and inflammatory diseases. Another direction is to further study its mechanism of action and potential side effects. Additionally, it may be beneficial to explore its activity against other diseases and conditions.
Synthesis Methods
The synthesis of Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone involves several steps. The starting material for the synthesis is 2-chloro-3-formylindole, which is reacted with 4-(methoxymethyl)piperidine in the presence of a base to form the intermediate. The intermediate is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield the final product.
Scientific Research Applications
Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been investigated for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-12-13-5-8-17(9-6-13)16(19)14-10-15-4-2-3-7-18(15)11-14/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRXUCTXLPMULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)C2=CN3C=CC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.